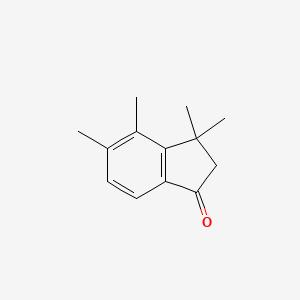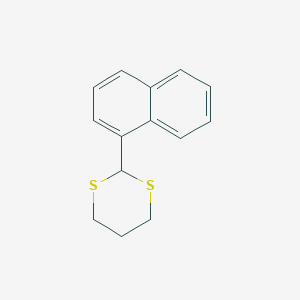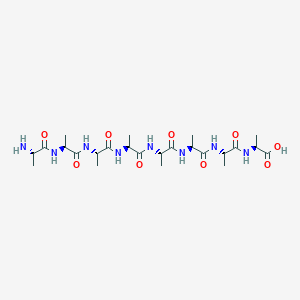![molecular formula C18H18O4 B14626292 Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-3,3'-dicarboxylate CAS No. 55091-49-1](/img/structure/B14626292.png)
Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-3,3'-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 6,6’-dimethyl[1,1’-biphenyl]-3,3’-dicarboxylate is an organic compound belonging to the biphenyl family. This compound is characterized by two benzene rings connected at the 1,1’ positions, with two methyl groups at the 6,6’ positions and two ester groups at the 3,3’ positions. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 6,6’-dimethyl[1,1’-biphenyl]-3,3’-dicarboxylate typically involves the reaction of 6,6’-dimethyl[1,1’-biphenyl]-3,3’-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions and ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 6,6’-dimethyl[1,1’-biphenyl]-3,3’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: 6,6’-dimethyl[1,1’-biphenyl]-3,3’-dicarboxylic acid.
Reduction: 6,6’-dimethyl[1,1’-biphenyl]-3,3’-diol.
Substitution: Various substituted biphenyl derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 6,6’-dimethyl[1,1’-biphenyl]-3,3’-dicarboxylate is used in several scientific research fields:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of biphenyl derivatives with biological systems.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Dimethyl 6,6’-dimethyl[1,1’-biphenyl]-3,3’-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical pathways. The biphenyl structure allows for interactions with aromatic receptors and enzymes, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: The parent compound with two connected benzene rings.
3,3’-dimethylbiphenyl: Similar structure but without the ester groups.
2,2’-dimethyl-1,1’-biphenyl: Another isomer with methyl groups at different positions.
Eigenschaften
CAS-Nummer |
55091-49-1 |
|---|---|
Molekularformel |
C18H18O4 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
methyl 3-(5-methoxycarbonyl-2-methylphenyl)-4-methylbenzoate |
InChI |
InChI=1S/C18H18O4/c1-11-5-7-13(17(19)21-3)9-15(11)16-10-14(18(20)22-4)8-6-12(16)2/h5-10H,1-4H3 |
InChI-Schlüssel |
TZCIKGUXQHNNPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)OC)C2=C(C=CC(=C2)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



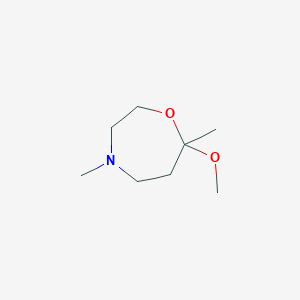
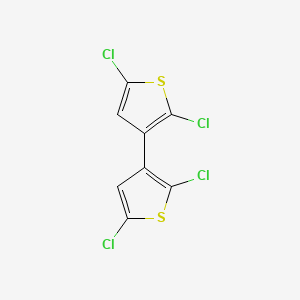
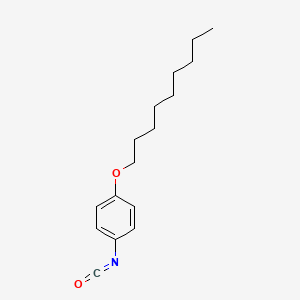
![4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14626231.png)
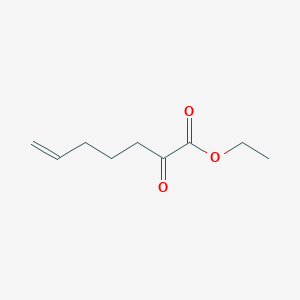
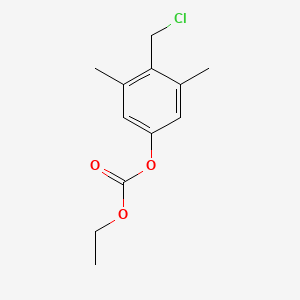
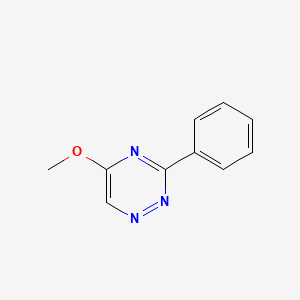
![1-{(E)-[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}propan-2-ol](/img/structure/B14626263.png)

![2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide](/img/structure/B14626278.png)
